N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound featuring a unique structure that combines a thiazole ring with a tricyclodecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by the introduction of the tricyclodecane moiety. Common reagents used in these reactions include thioamides, halogenated hydrocarbons, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ advanced catalytic systems and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated hydrocarbons, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexane-1-carboxamide
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide
Uniqueness
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide stands out due to its tricyclodecane framework, which imparts unique steric and electronic properties. These properties can enhance the compound’s stability, reactivity, and specificity in various applications, making it a valuable addition to the repertoire of synthetic organic compounds.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-13-2-4-17(5-3-13)18-12-25-20(22-18)23-19(24)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,12,14-16H,6-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLZPCWNQGHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386420 |
Source
|
Record name | ST50915340 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5698-46-4 |
Source
|
Record name | ST50915340 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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